molecular formula C11H10BrF5OS B14048879 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene

Cat. No.: B14048879
M. Wt: 365.16 g/mol
InChI Key: DDYLGGWHHMNSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

    Halogenation: Introduction of bromine to the benzene ring.

    Methoxylation: Addition of difluoromethoxy groups.

    Thioether Formation: Incorporation of trifluoromethylthio groups.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Coupling Reactions: Formation of new carbon-carbon bonds through coupling reactions.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired outcome. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
  • 1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene
  • 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and applications .

Properties

Molecular Formula

C11H10BrF5OS

Molecular Weight

365.16 g/mol

IUPAC Name

2-(3-bromopropyl)-1-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10BrF5OS/c12-6-2-3-7-8(18-10(13)14)4-1-5-9(7)19-11(15,16)17/h1,4-5,10H,2-3,6H2

InChI Key

DDYLGGWHHMNSTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CCCBr)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.